![molecular formula C39H29OP B11926666 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] is a complex organic compound with the molecular formula C39H29OP. It is known for its unique structural properties and is widely used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
The synthesis of 2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] with benzyl bromide under basic conditions to introduce the benzyl group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism by which 2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] exerts its effects involves its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, leading to increased reaction rates and selectivity .
Vergleich Mit ähnlichen Verbindungen
2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] can be compared with other similar compounds, such as:
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Known for its use in asymmetric catalysis, BINAP is a widely studied ligand with similar applications.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: This compound and its derivatives are highly selective homogeneous catalysts used for the reduction of aryl ketones, β-keto esters, and α-amino ketones.
The uniqueness of 2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] lies in its specific structural modifications, which can enhance its reactivity and selectivity in certain reactions compared to its analogs .
Eigenschaften
Molekularformel |
C39H29OP |
---|---|
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
1-(2-benzylnaphthalen-1-yl)-3-diphenylphosphanylnaphthalen-2-ol |
InChI |
InChI=1S/C39H29OP/c40-39-36(41(32-18-6-2-7-19-32)33-20-8-3-9-21-33)27-30-17-11-13-23-35(30)38(39)37-31(26-28-14-4-1-5-15-28)25-24-29-16-10-12-22-34(29)37/h1-25,27,40H,26H2 |
InChI-Schlüssel |
FGVZTNGQKZACOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.